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# preclinical development of Kymera's KT-333

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Compound of Interest

Compound Name: KT-333 ammonium

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An In-depth Technical Guide to the Preclinical Development of Kymera's KT-333

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, differentiation, and immune response.[1][2] Aberrant, constitutive activation of the STAT3 signaling pathway is a key driver in numerous hematologic and solid malignancies, making it a compelling therapeutic target.[1] However, STAT3 has historically been considered "undruggable" by conventional small molecule inhibitors due to its lack of a well-defined catalytic site.[2][3]

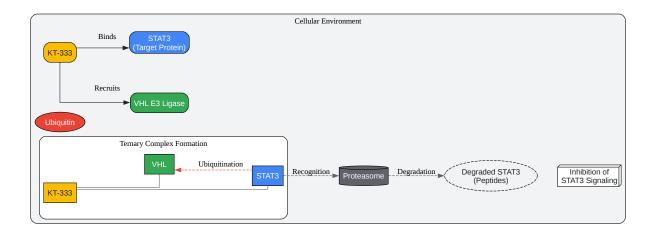
Kymera Therapeutics has developed KT-333, a first-in-class, potent, and selective heterobifunctional small molecule designed to overcome this challenge through Targeted Protein Degradation (TPD).[1][4] KT-333 induces the degradation of the STAT3 protein, thereby eliminating its downstream signaling functions. This document provides a comprehensive overview of the preclinical data and methodologies that supported the clinical development of KT-333.

### **Mechanism of Action**

KT-333 is a heterobifunctional degrader, also known as a PROteolysis TArgeting Chimera (PROTAC). It is composed of a moiety that binds to STAT3 and another that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] By bringing STAT3 and the E3 ligase into close proximity, KT-333 facilitates the ubiquitination of STAT3, marking it for degradation by the cell's



natural protein disposal system, the proteasome.[1][5] This event leads to the rapid and efficient elimination of the STAT3 protein, preventing the transcription of its target genes involved in tumor proliferation and survival.[1]



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Caption: Mechanism of Action of KT-333.

# Data Presentation In Vitro Activity

KT-333 demonstrated potent and selective degradation of STAT3, leading to growth inhibition in cancer cell lines dependent on STAT3 signaling.



Parameter	Cell Lines	Value Range	Citation
Degradation Potency (DC <sub>50</sub> )	Anaplastic T-cell Lymphoma (ALCL)	2.5 - 11.8 nM	[2]
Growth Inhibition (GI <sub>50</sub> )	Anaplastic T-cell Lymphoma (ALCL)	8.1 - 57.4 nM	[5]
Specific Activity	SU-DHL-1 (ALCL)	DC <sub>50</sub> : 11.8 ± 2.3 nM (48h)	[5]
Degradation Efficacy	ALK+ ALCL Lines	~90% STAT3 degradation at 48h	[2]
Selectivity	Human PBMCs	Selective over ~9000 proteins	[2]

## In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse models confirmed the potent anti-tumor activity of KT-333.



Model	Treatment	Dosing Schedule	Outcome	Citation
SUP-M2 ALCL Xenograft	KT-333 (10 mg/kg, IV)	Once weekly for 2 weeks	83.8% Tumor Growth Inhibition (TGI)	[5]
SUP-M2 ALCL Xenograft	KT-333 (20 mg/kg, IV)	Once weekly for 2 weeks	Complete Tumor Regression	[5]
SUP-M2 ALCL Xenograft	KT-333 (30 mg/kg, IV)	Once weekly for 2 weeks	Complete Tumor Regression	[5]
SU-DHL-1 ALCL Xenograft	KT-333	Intermittent (weekly/bi- weekly)	Tumor regression with ~90% STAT3 degradation for ~48h	[2]
CT-26 Colorectal Syngeneic	STAT3 Degrader + anti-PD1	Not specified	Eradicated tumors in 60% of mice; induced immunological memory	[3][7]
Venetoclax- Resistant AML	KT-333	Not specified	Significant reduction in STAT3/MCL1; improved survival in PDX model	[8]

## **Experimental Protocols**

Detailed proprietary protocols for Kymera's experiments are not publicly available. However, the methodologies can be summarized based on standard industry practices for preclinical drug development.

## **In Vitro Assays**



- Cell Culture: Human cancer cell lines (e.g., SU-DHL-1, SUP-M2) are cultured in appropriate media and conditions.
- Protein Degradation Assay (DC<sub>50</sub> Determination):
  - Cells are plated and treated with a concentration range of KT-333 for a specified time (e.g., 24-48 hours).
  - Post-treatment, cells are lysed, and protein concentrations are quantified.
  - STAT3 protein levels are measured using methods like Western Blot or targeted mass spectrometry.
  - DC<sub>50</sub> values (concentration for 50% degradation) are calculated by fitting data to a dose-response curve.
- Cell Viability Assay (GI<sub>50</sub> Determination):
  - Cells are seeded in multi-well plates and exposed to various concentrations of KT-333 for an extended period (e.g., 72-96 hours).
  - Cell viability is assessed using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
  - GI₅₀ values (concentration for 50% growth inhibition) are determined from dose-response curves.
- Apoptosis Assay:
  - Apoptosis induction is confirmed by measuring the activity of key executioner caspases.
  - Cells are treated with KT-333, and a reagent like Caspase-Glo® 3/7 is added. The resulting luminescence, proportional to caspase activity, is measured.
- Selectivity Profiling:
  - To assess selectivity, a global proteomics approach using mass spectrometry is employed.
     [2]

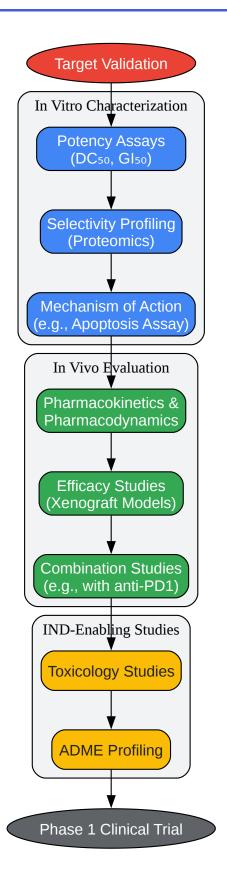


- Human cells (e.g., PBMCs) are treated with KT-333.
- Cell lysates are analyzed to quantify changes in the levels of thousands of proteins,
   confirming that degradation is specific to STAT3 and not off-targets.[2]

#### In Vivo Animal Studies

- Xenograft Model Generation:
  - Human tumor cells (e.g., SUP-M2) are subcutaneously injected into immunocompromised mice (e.g., NOD SCID).[2][5]
  - Tumors are allowed to grow to a specified size before treatment initiation.
- Drug Administration and Monitoring:
  - KT-333 is administered to the mice, typically via intravenous (IV) injection, on a defined schedule (e.g., weekly).[5]
  - Tumor volume and body weight are measured regularly throughout the study.
- Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
  - For PK, blood samples are collected at various time points post-dose to measure plasma concentrations of KT-333.
  - For PD, tumor and/or blood samples are collected to measure the level of STAT3
    degradation over time, establishing a relationship between drug exposure and target
    engagement.[2]
- Efficacy Evaluation:
  - The primary endpoint is typically Tumor Growth Inhibition (TGI) or tumor regression compared to a vehicle-treated control group.





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**Caption:** Preclinical Experimental Workflow for KT-333.



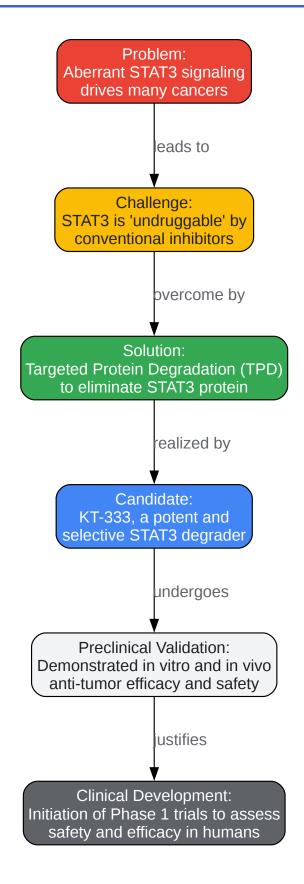
## **Preclinical to Clinical Translation Rationale**

The preclinical development of KT-333 followed a logical progression, establishing a strong rationale for its advancement into human trials.

- Unmet Need and Target Validation: STAT3 is a well-validated, but historically undruggable, cancer driver active in many malignancies.[1]
- Novel Modality: Targeted Protein Degradation offers a viable strategy to neutralize STAT3 by eliminating the entire protein.[2]
- Potent and Selective Compound: KT-333 was identified as a potent degrader of STAT3 with high selectivity, minimizing the potential for off-target effects.[2]
- In Vitro Proof-of-Concept: KT-333 demonstrated the ability to degrade STAT3 and kill cancer cells that are dependent on it.[2][5]
- In Vivo Efficacy: The potent anti-tumor activity was confirmed in multiple animal models, including those for lymphoma and AML, with intermittent dosing schedules predicted to be effective in humans.[2][5][8]
- Immunomodulatory Potential: Preclinical data suggested that STAT3 degradation could remodel the tumor microenvironment and synergize with immunotherapy agents like anti-PD-1, broadening its potential clinical application.[3][7][9]

This body of evidence formed the basis of the Investigational New Drug (IND) application and the design of the first-in-human Phase 1 clinical trial (NCT05225584).[4][10]





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